molecular formula C8H4F3NO B1295464 3-(Trifluoromethoxy)benzonitrile CAS No. 52771-22-9

3-(Trifluoromethoxy)benzonitrile

Cat. No. B1295464
CAS RN: 52771-22-9
M. Wt: 187.12 g/mol
InChI Key: DCZAPXGEZYVQNX-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzonitrile is a chemical compound that is part of a broader class of trifluoromethylated aromatic nitriles. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) and a nitrile group (-CN) attached to an aromatic ring. The trifluoromethoxy group (-OCF3) is a highly electronegative substituent that can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of trifluoromethylated aromatic nitriles can be achieved through various methods. One approach involves the use of trifluoromethanesulfonyloxy-group-directed regioselective (3 + 2) cycloadditions of benzynes with 1,3-dipoles, followed by cross-coupling reactions to yield functionalized benzo-fused heterocycles . Another method includes the reaction of 4-nitrophthalonitrile with 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol to synthesize peripherally tetra-substituted phthalocyanines .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can be studied using techniques such as X-ray crystallography and computational methods like density functional theory (DFT). For instance, the molecular geometry of a related compound, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, was determined using X-ray single-crystal determination and compared with HF and DFT calculations . These studies help in understanding the influence of the trifluoromethyl group on the molecular conformation and electronic properties.

Chemical Reactions Analysis

Trifluoromethylated aromatic nitriles can participate in various chemical reactions due to their reactive nitrile group. For example, the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile results in the formation of addition products with complex stereochemistry . Additionally, these compounds can act as intermediates in the synthesis of heterocyclic compounds and can be involved in cycloaddition reactions .

Physical and Chemical Properties Analysis

The presence of the trifluoromethyl group significantly affects the physical and chemical properties of aromatic nitriles. It can enhance the acidity of hydrogen atoms in the molecule, influence the molecular conformation, and affect the crystal packing characteristics due to various intermolecular interactions such as hydrogen bonding and the "fluorous effect" . The trifluoromethyl group also impacts the oxidative stability and reactivity of the compound, as seen in the study of 4-(Trifluoromethyl)benzonitrile as an electrolyte additive for lithium-ion batteries .

Scientific Research Applications

Application in Dye Sensitized Solar Cells (DSSCs)

3-(Trifluoromethoxy)benzonitrile, a variant of benzonitrile, has been utilized as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability and efficiency in DSSCs, making it a viable option for sustainable energy applications. This usage signifies an important step towards the economical fabrication of devices with stable performances for commercially convenient periods (Latini et al., 2014).

High-Temperature Vapor Phase Reactions

At temperatures around 400°C, nitrogen trifluoride reacts with benzylic substrates like toluene and ethylbenzene to produce benzonitrile. This reaction pathway demonstrates the potential of benzonitrile in high-temperature chemical processes (Belter, 2011).

Catalytic Hydrogenation

Benzonitrile undergoes catalytic hydrogenation in reactions involving triruthenium clusters, transforming into various ligands on the Ru3 plane. This process parallels nitrile hydrogenation on a metal surface, offering insights into the catalytic reduction of benzonitrile to benzylamine (Takao et al., 2018).

Safety And Hazards

The safety data sheet indicates that “3-(Trifluoromethoxy)benzonitrile” may cause respiratory irritation and could be harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment/face protection is recommended when handling this chemical .

properties

IUPAC Name

3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZAPXGEZYVQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200753
Record name 3-(Trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)benzonitrile

CAS RN

52771-22-9
Record name 3-(Trifluoromethoxy)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052771229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethoxy)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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